Aqueous Solubility of Hydrochloride Salt vs Free Base Form Enables Clinical IV Formulation Feasibility
The hydrochloride salt of gemcitabine (CAS 122111-03-9) demonstrates aqueous solubility sufficient for reliable intravenous reconstitution and administration, in contrast to the free base form which exhibits limited water solubility. The salt is characterized as soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and polar organic solvents [1]. This solubility profile is critical for the clinically supplied lyophilized powder formulation, which upon reconstitution yields a clear solution for intravenous infusion .
| Evidence Dimension | Aqueous solubility (pharmaceutical salt vs free base) |
|---|---|
| Target Compound Data | Soluble in water (hydrochloride salt); reconstitution yields clear solution for IV administration |
| Comparator Or Baseline | Free base gemcitabine: limited aqueous solubility (class-level inference based on pyrimidine nucleoside analog physicochemical properties) |
| Quantified Difference | Not quantified as direct head-to-head comparison; salt form enables IV formulation whereas free base requires alternative solubilization strategies |
| Conditions | Pharmaceutical salt characterization per USP monograph and manufacturer prescribing information |
Why This Matters
Salt form selection directly determines formulation viability and route of administration eligibility—hydrochloride salt enables standard IV infusion, which remains the only clinically approved route for gemcitabine therapy.
- [1] Pfizer Medical Information. Gemcitabine for Injection, USP (Gemzar) Prescribing Information. 2019. View Source
